Benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide

Description

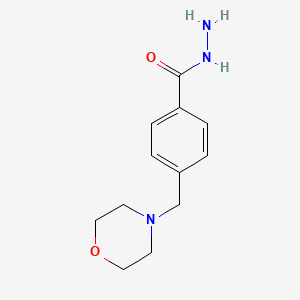

Benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide is a chemical compound with the molecular formula C₁₄H₂₄N₄O₃ It is a derivative of benzoic acid where a morpholine ring is attached to the benzene ring at the 4-position, and a hydrazide group is present at the carboxyl end

Synthetic Routes and Reaction Conditions:

From Benzoic Acid: The compound can be synthesized by reacting benzoic acid with 4-morpholinylmethylamine under dehydration conditions to form the hydrazide derivative.

From Morpholine: Another approach involves the reaction of morpholine with 4-(chloromethyl)benzoic acid followed by hydrazinolysis.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the hydrazide group to a different functional group.

Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated benzoic acids or other substituted benzoic acids.

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-14-12(16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVMGBWEVBQSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486112 | |

| Record name | Benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-63-1 | |

| Record name | Benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It can be employed in biochemical assays and as a probe for studying biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The hydrazide group can act as a nucleophile, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes.

Comparison with Similar Compounds

Benzoic acid, 4-methyl-, hydrazide

Benzoic acid, hydrazide

4-Methylbenzoic acid hydrazide

Uniqueness: Benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide is unique due to the presence of the morpholine ring, which imparts different chemical properties compared to other benzoic acid derivatives

Biological Activity

Benzoic acid, 4-(4-morpholinylmethyl)-, hydrazide is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that enhance its biological activity. This compound is a derivative of benzoic acid, featuring a hydrazide functional group and a morpholinylmethyl substituent. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 233.29 g/mol. The presence of the morpholine ring enhances solubility and biological interactions, making it a subject of interest for various pharmacological applications.

The compound can be synthesized through various methods, often involving the reaction of benzoic acid derivatives with hydrazine and morpholine derivatives. The synthesis routes are crucial for producing this compound efficiently for research purposes. Key synthetic pathways include:

- Hydrazinolysis : Reacting benzoic acid with hydrazine derivatives under controlled conditions.

- Substitution Reactions : Utilizing morpholine derivatives to introduce the morpholinylmethyl group.

These methods allow researchers to explore the compound's reactivity and potential modifications to enhance its biological properties.

Biological Activity

Research indicates that benzoic acid derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, studies on this compound suggest several key areas of activity:

- Antimicrobial Activity : Preliminary studies indicate significant antibacterial effects against various pathogens. The compound's structure may contribute to its ability to disrupt microbial membranes or inhibit essential metabolic processes.

- Inhibition of Soluble Epoxide Hydrolase (sEH) : This enzyme is involved in the metabolism of fatty acids and is linked to cardiovascular diseases. Compounds similar to this compound have shown promising results as sEH inhibitors in vitro, suggesting potential therapeutic applications in treating hypertension and inflammation .

- Antiviral Properties : Research has demonstrated that related compounds exhibit antiviral activity comparable to established drugs for treating viral infections . This suggests that this compound may also possess similar properties.

Case Studies

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains and reported a minimum inhibitory concentration (MIC) that indicates its effectiveness as an antimicrobial agent.

- sEH Inhibition : In vitro assays showed that derivatives of benzoic acid with hydrazide groups significantly inhibited sEH activity, with some compounds achieving over 70% inhibition compared to standard inhibitors .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Preparation Methods

Esterification of 4-(4-Morpholinylmethyl)Benzoic Acid

The first step involves converting the carboxylic acid group into a reactive ester. A common procedure, as demonstrated in the synthesis of ethyl 4-(4-substitutedbenzamido)benzoates, utilizes ethanol and sulfuric acid under reflux:

Procedure :

4-(4-Morpholinylmethyl)benzoic acid (1.0 eq) is dissolved in absolute ethanol (15 mL/g acid) with concentrated sulfuric acid (0.5 mL/g acid). The mixture is refluxed for 24 hours, after which ethanol is evaporated under reduced pressure. The residue is neutralized with 20% NaOH, extracted with diethyl ether, and dried over anhydrous sodium sulfate. The ethyl ester is obtained as a crystalline solid after solvent removal.

Key Data :

Hydrazide Formation via Hydrazine Hydrate Treatment

The ester intermediate reacts with excess hydrazine hydrate to yield the hydrazide. This step, exemplified in the synthesis of 4-fluorobenzhydrazide, proceeds under mild conditions:

Procedure :

Ethyl 4-(4-morpholinylmethyl)benzoate (1.0 eq) is combined with hydrazine hydrate (5–10 eq) in ethanol (10 mL/g ester). The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is washed with diethyl ether and recrystallized from ethanol-water (9:1).

Key Data :

Alternative Pathways for Introducing the Morpholinylmethyl Group

Microwave-Assisted Synthesis

Modern techniques like microwave irradiation significantly reduce reaction times. For example, 4-hydroxybenzohydrazide was synthesized in 7 minutes using a lab-made microwave oven, suggesting applicability to the target compound:

Procedure :

Ethyl 4-(4-morpholinylmethyl)benzoate (1.0 eq) and hydrazine hydrate (5 eq) are irradiated at 300 W for 5–10 minutes. The product precipitates upon cooling and is filtered without solvent evaporation.

Key Data :

Characterization and Analytical Validation

Spectroscopic Confirmation

Infrared Spectroscopy (IR) :

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Morpholinyl protons appear as a multiplet at δ 2.4–3.8 ppm. The hydrazide NH₂ group resonates as a singlet near δ 4.8 ppm.

Mass Spectrometry :

-

LC-MS (ESI) : Molecular ion peaks at m/z = [M+1]⁺ and [M+23]⁺ (sodium adduct) confirm molecular weight.

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzoic acid hydrazide derivatives, and how can purity be validated?

- Methodology :

- Step 1 : React the ethyl ester precursor (e.g., ethyl 4-substituted benzoate) with hydrazine hydrate (80%) in ethanol under reflux for 6–8 hours to yield the hydrazide intermediate .

- Step 2 : Condense the hydrazide with aromatic aldehydes in ethanol containing glacial acetic acid as a catalyst to form hydrazone derivatives .

- Characterization : Use TLC (Silica Gel GF) for reaction monitoring, HPLC for purity assessment (>95%), and melting point analysis. Confirm structures via - and -NMR, FT-IR (e.g., N–H stretching at 3200–3300 cm), and LC-MS .

Q. How can researchers design initial biological assays to screen for enzyme inhibition activity?

- Approach :

- Target Selection : Focus on enzymes with known hydrazide interactions, such as myeloperoxidase (MPO), due to its role in inflammation .

- Assay Protocol :

Use fluorogenic substrates (e.g., ADHP) to measure MPO activity in the presence of HO.

Pre-incubate the compound (0.1–100 µM) with MPO and HO, then monitor inhibition via fluorescence decay over time .

- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). For example, 4-aminobenzoic acid hydrazide (ABAH) shows an IC of 0.3 µM against MPO .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of myeloperoxidase by benzoic acid hydrazide analogs?

- Key Findings :

- Benzoic acid hydrazides act as slow-tight binding inhibitors, requiring a two-step mechanism: initial binding followed by covalent modification of MPO .

- Ester Bond Cleavage : Hydrazides (e.g., 4-ABAH) induce hydrolysis of the ester bond between MPO’s Glu242 and heme pyrrole A, releasing the heme-light chain fragment and irreversibly inactivating the enzyme .

- Experimental Validation :

- Use SDS-PAGE and LC-MS/MS to confirm heme release and identify modified residues (e.g., Met243 oxidation to sulfoxide) .

- Compare inhibition kinetics of substituted analogs (e.g., 4-trifluoromethyl vs. 4-nitro derivatives) to assess substituent effects .

Q. How do substituents on the benzoic acid core influence inhibitory potency and selectivity?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups : 4-Amino (ABAH) enhances potency (IC = 0.3 µM) by facilitating oxidation via MPO’s compound I .

- Electron-Withdrawing Groups : 4-Trifluoromethyl derivatives show moderate activity (IC ~5 µM) due to reduced electron density at the hydrazide group .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity by disrupting active-site interactions .

Q. What advanced techniques are used to study protein-ligand interactions for hydrazide derivatives?

- Analytical Workflow :

Fluorescence Polarization : Measure binding affinity using labeled MPO or DNA .

Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding poses in MPO’s active site. Prioritize residues like His261 and Arg499 for mutagenesis studies .

Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k, k) using immobilized MPO .

Data Contradictions and Resolution

Q. Why do some studies report conflicting IC values for structurally similar hydrazides?

- Critical Factors :

- Assay Conditions : Variances in HO concentration, pH, and pre-incubation time significantly alter IC. For example, ABAH’s IC drops from 16 µM to 0.6 µM when superoxide dismutase is added .

- Protein Source : Recombinant vs. neutrophil-derived MPO may exhibit differing inhibition profiles due to post-translational modifications .

- Resolution : Standardize assays using recombinant MPO and fixed HO concentrations (e.g., 40 µM) .

Methodological Recommendations

Q. How can researchers optimize crystallization of hydrazide derivatives for X-ray studies?

- Strategies :

- Use decamethylenedicarboxylic dibenzoylhydrazide as a nucleating agent to enhance crystal formation in poly(L-lactic acid) matrices .

- Screen solvents (e.g., DMF/ethanol mixtures) and employ vapor diffusion techniques for single-crystal growth .

Q. What precautions are necessary when handling hydrazide derivatives in biological assays?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.